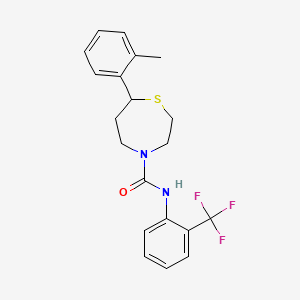

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TFMPP and belongs to the class of psychoactive substances. The purpose of

Applications De Recherche Scientifique

Antitumor Properties

- Antitumor Imidazotetrazines : Another study discussed the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, exhibiting curative activity against L-1210 and P388 leukemia. This compound potentially acts as a prodrug for triazene formation in aqueous sodium carbonate, suggesting potential antitumor applications (Stevens et al., 1984).

Photolysis and Photoaffinity Probes

- Photolysis of Diazirines : Research on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, revealed that photoproducts are consistent with the formation of a singlet carbene. This study highlights the photoinsertion and hydrolysis processes, which might limit the utility of similar compounds in obtaining primary sequence data in biological systems (Platz et al., 1991).

Fluorescence Applications

- Fluorescence in Coumarin Amide Compounds : A study synthesized a series of 7-diethylaminocoumarin amide compounds, demonstrating intense blue fluorescence and high fluorescence quantum yields in various solvents. Such properties indicate potential applications in fluorescence-based research and technologies (Sun et al., 2018).

Organogelators and Gelation

- Gelation of Perfluorotributylamine : Research into highly fluorinated bis-benzamides, prepared from carboxylic acids with perfluoroalkyl-alkyl chains, showed that these compounds can effectively gelate solvents like isopropanol, forming thixotropic gels. This finding suggests potential applications in material sciences, particularly in the development of novel gels and gel-based technologies (Loiseau et al., 2002).

Propriétés

IUPAC Name |

7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2OS/c1-14-6-2-3-7-15(14)18-10-11-25(12-13-27-18)19(26)24-17-9-5-4-8-16(17)20(21,22)23/h2-9,18H,10-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIKUWXPAZGBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)